1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The trifluoromethyl group in this compound is known for its significant impact on the biological activity of pharmaceuticals, agrochemicals, and materials .
Preparation Methods
The synthesis of 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using radical trifluoromethylation techniques.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the triazole derivative with an appropriate amine under suitable conditions.
Chemical Reactions Analysis
1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Scientific Research Applications
1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its biological activity. The triazole ring is known to form hydrogen bonds and hydrophobic interactions with various enzymes and receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Used in the synthesis of antifungal agents.
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Exhibits antitubercular activity.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the triazole ring, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C12H11F3N4O |
---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
1-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C12H11F3N4O/c1-19-7-10(17-18-19)11(20)16-6-8-3-2-4-9(5-8)12(13,14)15/h2-5,7H,6H2,1H3,(H,16,20) |
InChI Key |
GRZOZXKDSGVQFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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